2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Description
2-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a triazole-based compound featuring a 4-methoxyphenylmethyl substituent at the N1 position of the triazole ring and a hydroxymethyl group at the C4 position. This structure combines the electron-donating methoxy group with the polar hydroxyl functionality, making it a versatile intermediate for drug discovery and materials science. Triazoles are widely studied due to their stability, hydrogen-bonding capacity, and role in bioorthogonal chemistry (e.g., click reactions) .
Properties
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-17-12-4-2-10(3-5-12)8-15-9-11(6-7-16)13-14-15/h2-5,9,16H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMWNYLOOLJRPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors.
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways.
Biological Activity
The compound 2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, also known as a triazole derivative, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its potential therapeutic applications and mechanisms of action based on recent research findings.
The molecular formula for 2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is , with a molecular weight of approximately 245.28 g/mol. The structure includes a triazole ring which is pivotal for its biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with triazole derivatives, particularly focusing on their roles in enzyme inhibition and antimicrobial properties.
Enzyme Inhibition
Triazole compounds are known to exhibit significant inhibitory effects on various enzymes. For instance:
- Acetylcholinesterase (AChE) Inhibition : Some triazole derivatives have been identified as potent inhibitors of AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition constant (IC50) values for certain derivatives have been reported in the low micromolar range, indicating strong activity against this enzyme .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound 1 | AChE | 0.23 |
| Compound 2 | BuChE | 0.13 |
Antimicrobial Activity
Triazole derivatives have also shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular processes essential for microbial survival.
Case Studies
Several case studies have demonstrated the biological efficacy of triazole derivatives:
- Study on Antimicrobial Efficacy : A study reported that a specific triazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Neuroprotective Effects : Another study focused on the neuroprotective effects of triazole compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce oxidative stress markers and improve cell viability .
- Anticancer Activity : Research has shown that certain triazole derivatives possess anticancer properties, with IC50 values indicating effective inhibition of cancer cell proliferation in various cell lines such as HCT-116 and MCF-7. The most active compounds demonstrated IC50 values in the low microgram range, suggesting potential for development as anticancer agents .
The biological activity of triazole derivatives can be attributed to several mechanisms:
- Enzymatic Interaction : Triazoles can bind to the active sites of enzymes like AChE and BuChE, inhibiting their activity through competitive or non-competitive mechanisms .
- Cell Membrane Disruption : Some studies suggest that triazoles can integrate into microbial membranes, leading to increased permeability and eventual cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the substituents on the triazole ring and the aromatic moiety. Key comparisons include:
Physical Properties
- Solubility: The methoxy group improves water solubility compared to nonpolar substituents (e.g., tert-butyl in ), but the hydroxyl group may lead to hygroscopicity .
- Crystallinity : Methoxy-substituted triazoles (e.g., compound 13c in ) often form stable crystalline solids, facilitating X-ray analysis .
Key Research Findings
Substituent Impact : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance triazole reactivity in click chemistry but may reduce yields in nucleophilic substitutions due to steric effects .
Synthetic Challenges: Methoxy-substituted triazoles require optimized reaction conditions (e.g., excess NaNO2 in ) to mitigate side reactions .
Preparation Methods
Synthesis of the Azide or Alkyne Precursors
Method A: Synthesis of 4-Azidomethylphenyl methyl derivative
- Starting material: 4-methylphenylmethanol or 4-methylphenylmethyl chloride.
- Conversion to azide: React with sodium azide in dimethylformamide (DMF) at elevated temperature (~80°C) to substitute chloride with azide, yielding 4-azidomethylphenyl methyl.
Method B: Synthesis of 4-Methoxyphenylmethyl alkyne
- Starting material: 4-methoxybenzyl alcohol.
- Alkyne introduction: Convert to 4-methoxybenzyl bromide via PBr3, then perform nucleophilic substitution with acetylide ions (e.g., from acetylene or terminal alkynes) to generate the terminal alkyne precursor.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
- Catalyst: Copper sulfate pentahydrate (CuSO4·5H2O).
- Reducing agent: Sodium ascorbate to generate Cu(I) in situ.
- Solvent: A mixture of tert-butanol and water (1:1 v/v).
- Temperature: Room temperature or slightly elevated (~25–40°C).
- Procedure: Combine azide and alkyne precursors with catalysts in solvent, stir until completion (monitored by TLC).
Outcome: Formation of the 1,4-disubstituted 1,2,3-triazole ring with the para-methoxyphenylmethyl substituent attached at N-1.
Introduction of the Ethan-1-ol Group at the 4-Position
- Method: Post-triazole formation, functionalize the 4-position via nucleophilic substitution or oxidation-reduction strategies.
- Approach:
- Hydrolysis or reduction: If the 4-position bears a halogen or leaving group, perform nucleophilic substitution with ethan-1-ol (or its deprotonated form) under basic conditions.
- Alternatively: Use a precursor bearing a protected ethan-1-ol moiety at the 4-position during the click reaction, then deprotect after cycloaddition.
Representative Reaction Scheme
Step 1: Synthesis of 4-azidomethylphenyl methyl
4-methylphenylmethanol + NaN3 → 4-azidomethylphenyl methyl
Step 2: Synthesis of 4-methoxyphenylmethyl alkyne
4-methoxybenzyl bromide + terminal acetylide → 4-methoxyphenylmethyl alkyne
Step 3: CuAAC reaction
4-azidomethylphenyl methyl + 4-methoxyphenylmethyl alkyne + CuSO4 + sodium ascorbate → 2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol (via nucleophilic substitution at the 4-position)
Data Tables and Reaction Conditions
| Step | Reagents | Solvent | Catalyst/Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 4-methylphenylmethanol + NaN3 | DMF | Reflux (~80°C) | ~85% | Conversion of chloride to azide |
| 2 | 4-methoxybenzyl bromide + terminal acetylide | Acetone or DMSO | Room temp to 50°C | ~80% | Alkynylation of benzyl alcohol derivative |
| 3 | Azide + Alkyne + CuSO4 + NaAsc | Tert-butanol/water | Room temp | 75–90% | Click cycloaddition to form triazole |
Research Findings and Notes
- The click chemistry approach offers high regioselectivity and yields, making it ideal for synthesizing the triazole core with diverse substituents.
- Functionalization at the 4-position of the triazole ring can be achieved through nucleophilic substitution if a suitable leaving group (e.g., halogen) is present.
- The ethan-1-ol moiety can be introduced via nucleophilic attack on activated intermediates or through post-cyclization modifications.
- Structural confirmation via NMR, IR, and single-crystal X-ray diffraction ensures the integrity of the synthesized compound.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Method | Catalyst | Solvent | Temp. | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| CuAAC (Standard) | CuSO₄·NaAsc | THF | 25°C | 78 | 92% |
| Microwave-assisted | CuI | DMF | 60°C | 85 | 95% |
Basic: How is structural characterization of this compound performed, and what key parameters validate its geometry?
Answer:
Structural validation relies on:
- X-ray crystallography : Monoclinic crystal system (space group C2/c) with unit cell dimensions a = 23.409 Å, b = 4.8347 Å, c = 20.607 Å. Bond angles (e.g., N-N-C = 108.5°) confirm triazole ring planarity .
- Spectroscopic analysis :
Advanced: What strategies are employed to investigate the biological activity of this triazole derivative, and how are assay results interpreted?
Answer:
- In vitro assays :
- Antimicrobial testing : MIC (minimum inhibitory concentration) against S. aureus (e.g., 16 µg/mL) via broth microdilution .
- Enzyme inhibition : Fluorescence-based assays (e.g., CYP450 inhibition) with IC₅₀ calculations .
- Mechanistic studies : Molecular docking (AutoDock Vina) identifies potential binding pockets in target proteins (e.g., fungal lanosterol 14α-demethylase) .
- Data interpretation : Dose-response curves and statistical validation (p < 0.05, ANOVA) distinguish activity from background noise .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Modifications :
- Assay panels : Test derivatives against diverse targets (e.g., kinases, GPCRs) to identify selectivity profiles .
- Computational modeling : QSAR (quantitative SAR) using Gaussian09 to predict logP and solubility .
Advanced: How should researchers address contradictions in experimental data, such as variable bioactivity across studies?
Answer:
- Root-cause analysis :
- Purity checks : HPLC/MS to rule out impurities (e.g., unreacted azides) .
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) .
- Orthogonal validation : Confirm antimicrobial activity with dual methods (e.g., disk diffusion + time-kill assays) .
- Meta-analysis : Compare datasets using tools like Prism to identify outliers .
Advanced: What environmental considerations are critical when handling this compound, and how can its ecological impact be assessed?
Answer:
- Degradation studies :
- Hydrolysis : Monitor stability at pH 3–10 (half-life >30 days suggests persistence) .
- Photolysis : UV-Vis spectroscopy to track breakdown under simulated sunlight .
- Ecotoxicology :
- Daphnia magna acute toxicity : LC₅₀ determination (e.g., 48-h exposure) .
- Algal growth inhibition : OECD 201 guideline with Chlorella vulgaris .
- Green chemistry : Replace Cu catalysts with enzymatic systems (e.g., laccase) to reduce heavy metal waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
